molecular formula C12H18N4O2 B7926402 (S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide

(S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide

Cat. No.: B7926402
M. Wt: 250.30 g/mol
InChI Key: RQCSYOAXJXFDGH-VIFPVBQESA-N
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Description

(S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure includes an amino group, an isopropyl group, and a pyrazinyl-ethyl moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Aminopropionic acid, isopropylamine, and 2-pyrazinecarboxylic acid.

    Formation of Amide Bond: The first step involves the formation of an amide bond between (S)-2-Aminopropionic acid and isopropylamine under dehydrating conditions using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

    Introduction of Pyrazinyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazinyl ring using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides or pyrazinyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. In the case of receptor interactions, the compound can act as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide: The enantiomer of the compound with similar chemical properties but different biological activities.

    2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide: The racemic mixture of the compound.

    2-Amino-N-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide: A structurally similar compound with a methyl group instead of an isopropyl group.

Uniqueness

(S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide is unique due to its chiral nature, which can result in specific interactions with biological targets, leading to distinct pharmacological effects. The presence of the pyrazinyl group also imparts unique electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-amino-N-(2-oxo-2-pyrazin-2-ylethyl)-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-8(2)16(12(18)9(3)13)7-11(17)10-6-14-4-5-15-10/h4-6,8-9H,7,13H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCSYOAXJXFDGH-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)C1=NC=CN=C1)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC(=O)C1=NC=CN=C1)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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